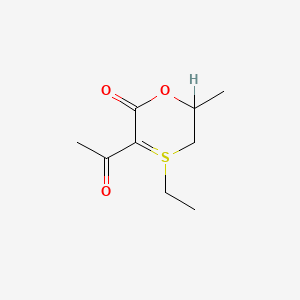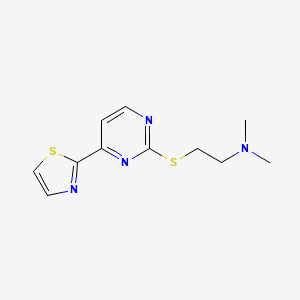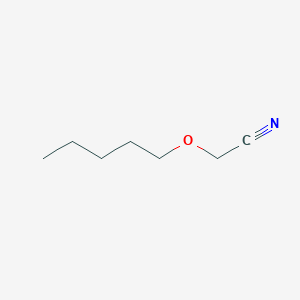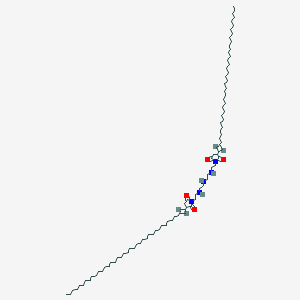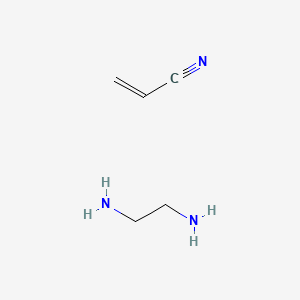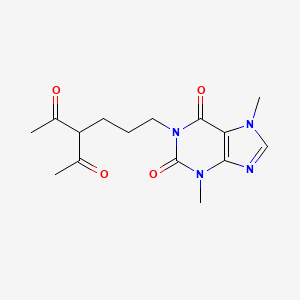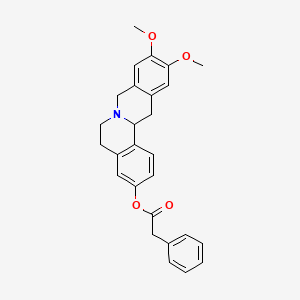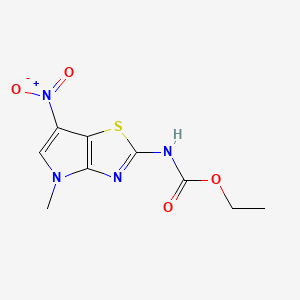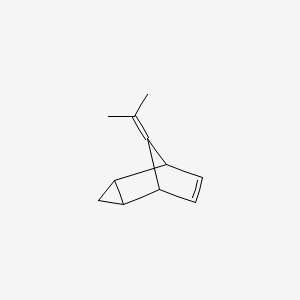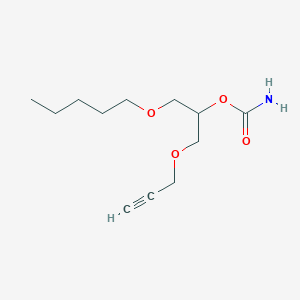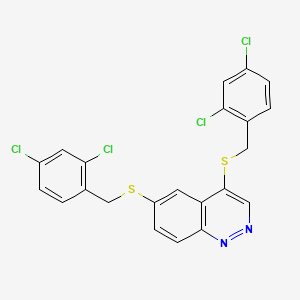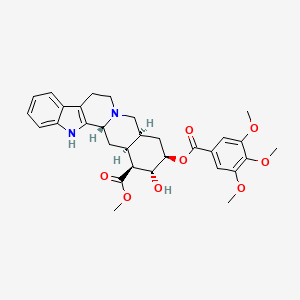
Raunescine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raunescine is a naturally occurring alkaloid found in various species of the Rauwolfia plant, particularly Rauwolfia canescens and Rauwolfia tetraphylla . It is known for its complex molecular structure, which includes a yohimban skeleton with a 3,4,5-trimethoxybenzoyl group . The molecular formula of this compound is C31H36N2O8, and it has a molecular weight of 564.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raunescine can be synthesized through a series of chemical reactions starting from yohimbineThe reaction conditions typically include the use of organic solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rauwolfia species. The extraction process includes the use of solvents like methanol and chloroform to isolate the alkaloid from the plant material. The extracted compound is then purified through crystallization techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Raunescine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Raunescine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: this compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of neurological disorders and hypertension.
Mechanism of Action
Raunescine exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It is known to bind to adrenergic receptors, which play a crucial role in regulating blood pressure and other physiological functions. The binding of this compound to these receptors can modulate their activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Reserpine: Known for its antihypertensive and antipsychotic properties.
Ajmaline: Used as an antiarrhythmic agent.
Isoraunescine: A structurally similar compound with different pharmacological activities.
Properties
CAS No. |
117-73-7 |
|---|---|
Molecular Formula |
C31H36N2O8 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-18-hydroxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C31H36N2O8/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1 |
InChI Key |
UGMYHMZSPHJQHL-UTYXIPFNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2O)C(=O)OC)NC6=CC=CC=C56 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


